molecular formula C22H31N3O5 B012570 7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid CAS No. 104013-57-2

7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid

Katalognummer B012570
CAS-Nummer: 104013-57-2
Molekulargewicht: 417.5 g/mol
InChI-Schlüssel: HHHKFGXWKKUNCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

One of the ANGIOTENSIN-CONVERTING ENZYME INHIBITORS (ACE inhibitors) used for hypertension. It is a prodrug that is hydrolyzed after absorption to its main metabolite cilazaprilat.

Wissenschaftliche Forschungsanwendungen

Enzyme Immunoassay Development

Tanaka et al. (1987) developed sensitive enzyme immunoassays (EIAs) for pharmacokinetic studies of cilazapril, a drug related to the mentioned compound, and its active metabolite. These EIAs are crucial for understanding the drug's behavior in the body, including its distribution and metabolism, especially in serum or plasma specimens (Tanaka, H. et al., 1987).

Synthesis of Orally Active Antagonists

Ikemoto et al. (2005) reported a practical synthesis method for an orally active CCR5 antagonist. This research demonstrates the potential for developing drugs from similar compounds, highlighting their versatility in medicinal chemistry (Ikemoto, T. et al., 2005).

Antibacterial Agents

Egawa et al. (1984) synthesized and evaluated the antibacterial activity of compounds structurally related to the specified compound. Their research helps in understanding the antimicrobial potential of such compounds (Egawa, H. et al., 1984).

Synthesis of HIV-Protease Inhibitors

Scholz et al. (1999) focused on the synthesis of backbone stabilized peptidomimetics containing statine-like structural elements. Their research emphasizes the role of similar compounds in developing HIV-protease inhibitors, showcasing their importance in antiviral drug development (Scholz, D. et al., 1999).

ACE Inhibitory Activities

Yanagisawa et al. (1988) synthesized and evaluated the ACE inhibitory activities of related compounds. Their research provides insights into the use of such compounds in treating conditions like hypertension (Yanagisawa, H. et al., 1988).

Metabolism and Disposition Studies

Cheng et al. (1991) studied the disposition and metabolism of a related ACE inhibitor in monkeys and dogs, contributing to the understanding of pharmacokinetics and pharmacodynamics in animal models (Cheng, H. et al., 1991).

Crystal Structure Analysis

Rida et al. (2011) analyzed the crystal structure of a compound structurally similar to the specified compound. Such studies are crucial for understanding the molecular interactions and stability of potential pharmaceuticals (Rida, M. et al., 2011).

Anticancer Activity

Gaber et al. (2021) synthesized new derivatives and tested their anticancer effect against the breast cancer MCF-7 cell line. This research underscores the potential of related compounds in cancer treatment (Gaber, A. et al., 2021).

Eigenschaften

IUPAC Name

7-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHKFGXWKKUNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274385, DTXSID90861107
Record name 9-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-10-oxooctahydro-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9‐[(1‐Ethoxy‐1‐oxo‐4‐phenylbutan‐2‐yl)amino]‐10‐ oxo‐octahydro‐1H‐pyridazino[1,2‐a][1,2]diazepine‐1‐ carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid

CAS RN

104013-57-2
Record name 9-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-10-oxooctahydro-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid
Reactant of Route 2
7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid
Reactant of Route 4
7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid
Reactant of Route 5
7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid
Reactant of Route 6
7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.